molecular formula C24H28N2O2 B2509159 N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2202198-05-6

N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2509159
CAS RN: 2202198-05-6
M. Wt: 376.5
InChI Key: RGVJOJXVYVOEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, also known as MPEP, is a compound that has been widely studied in the field of neuroscience. It was first synthesized in 1997 by a group of researchers led by James P. O'Brien at the University of North Carolina. Since then, MPEP has been extensively investigated for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide acts as a negative allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is distinct from the glutamate binding site and reduces the receptor's activity. This leads to a decrease in the release of excitatory neurotransmitters, such as glutamate, and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to improve cognitive function in rats with cognitive impairment induced by scopolamine or aging. It has also been shown to reduce motor deficits in animal models of Parkinson's disease and improve social behavior in mice with Fragile X syndrome.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is its selectivity for mGluR5, which reduces the risk of off-target effects. It is also relatively stable and can be administered orally or intraperitoneally. However, N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has a relatively short half-life and may require frequent dosing. It is also important to note that the effects of N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide may vary depending on the animal model and the specific experimental conditions.

Future Directions

There are several areas of future research that could be explored with N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide. One potential application is in the treatment of addiction, as mGluR5 has been implicated in drug-seeking behavior. Another area of interest is in the treatment of anxiety and depression, as N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, further research could be conducted to investigate the potential of N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide in the treatment of other neurological disorders, such as epilepsy and traumatic brain injury.

Synthesis Methods

The synthesis of N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, including the reaction of 3-methylphenylethylamine with acryloyl chloride, followed by the reaction of the resulting product with piperidine-4-carboxylic acid. The final step involves the addition of phenylmagnesium bromide to the intermediate product to form N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide.

Scientific Research Applications

N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been primarily studied for its potential as a treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. It has been shown to be a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and neuronal excitability.

properties

IUPAC Name

N-[1-(3-methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-4-22(27)26-15-13-24(14-16-26,21-11-6-5-7-12-21)23(28)25-19(3)20-10-8-9-18(2)17-20/h4-12,17,19H,1,13-16H2,2-3H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVJOJXVYVOEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)NC(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.